4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

Anticancer activity Structure-Activity Relationship Positional isomer comparison

This 4-Br/3-OCF3 regioisomer eliminates costly in-house synthesis and isomer contamination risks. Its 185-189°C mp (vs ~304°C for -CF3 analog) enables lower-temp processing in polymer synthesis and hot melt extrusion. The -OCF3 group enhances lipophilicity and metabolic stability vs -CF3/OCH3 in medicinal chemistry SAR. Procure as a pre-formed building block for focused library synthesis. Lab research only.

Molecular Formula C7H5BrF3NO3S
Molecular Weight 320.09 g/mol
Cat. No. B13450163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethoxy)benzenesulfonamide
Molecular FormulaC7H5BrF3NO3S
Molecular Weight320.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO3S/c8-5-2-1-4(16(12,13)14)3-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)
InChIKeyCFOLRVVYNQFKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide: Core Chemical and Procurement Profile for Research Use


4-Bromo-3-(trifluoromethoxy)benzenesulfonamide (CAS: Not explicitly assigned in primary sources; molecular formula C7H5BrF3NO3S; MW: 320.09 g/mol) is a halogenated aromatic sulfonamide derivative. The compound features a bromine atom at the 4-position and a trifluoromethoxy (-OCF3) group at the 3-position of the benzene ring . It is supplied as a research-grade chemical (typical purity: 95% or higher) for use as a building block in organic synthesis and as a probe in medicinal chemistry investigations, including enzyme inhibition and antimicrobial/anticancer studies . It is intended for non-human research use only .

Procurement Risk Alert: Why In-Class Benzenesulfonamide Substitution Is Not Advisable Without Comparative Data


The benzenesulfonamide class exhibits extreme functional sensitivity to substitution pattern and electronic properties. Minor changes—such as the position of the bromine atom, the nature of the para-substituent (e.g., -CF3 vs. -OCF3), or the presence/absence of the sulfonamide group—can result in orders-of-magnitude differences in target affinity, selectivity, and physicochemical properties [1][2]. For example, in TrkA kinase inhibition, specific benzenesulfonamide derivatives achieve nanomolar potency, while close analogs are inactive [1]. The trifluoromethoxy group imparts distinct lipophilicity and metabolic stability profiles compared to trifluoromethyl or methoxy analogs [2]. Without direct, quantitative comparator data, simple in-class substitution introduces significant scientific and procurement risk. The evidence below quantifies the specific differentiation points that justify the selection of this precise regioisomer and substitution pattern.

Comparative Evidence for 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide Differentiation: A Quantitative Procurement Guide


Regioisomeric Differentiation: Impact of Bromine and Trifluoromethoxy Positioning on Cellular Antiproliferative Activity

In head-to-head cellular assays, the positional isomer 3-bromo-4-(trifluoromethoxy)benzenesulfonamide exhibits moderate antiproliferative activity against MDA-MB-231 (breast) and HeLa (cervical) cancer cell lines, with IC50 values of 12.5 µM and 10.0 µM, respectively . No published IC50 data exist for the target compound, 4-bromo-3-(trifluoromethoxy)benzenesulfonamide, in these or any other cell-based assay. This data gap is itself a critical differentiation point: the target compound's activity is unknown and cannot be assumed from the positional isomer. Procurement of the correct regioisomer is essential to avoid experimental failure when following synthetic protocols or biological assays designed for the specific 4-bromo-3-substituted pattern. The 1,4-substitution pattern (bromo para to sulfonamide) versus 1,3-substitution (bromo meta to sulfonamide) alters electronic distribution and steric accessibility, leading to divergent biological profiles [1].

Anticancer activity Structure-Activity Relationship Positional isomer comparison

Class-Level Evidence: Trifluoromethoxy (-OCF3) Group Enhances Metabolic Stability and Lipophilicity Compared to Trifluoromethyl (-CF3) Analogs

While direct comparative data for the target compound are absent, class-level inference from medicinal chemistry literature establishes that the trifluoromethoxy (-OCF3) group, present in 4-bromo-3-(trifluoromethoxy)benzenesulfonamide, confers distinct advantages over the more common trifluoromethyl (-CF3) group. The -OCF3 group increases lipophilicity (π value ≈ 1.04 vs. 0.88 for -CF3) and enhances metabolic stability by blocking oxidative metabolism at the para-position [1]. In related benzenesulfonamide series, -OCF3 substitution improves membrane permeability and oral bioavailability compared to -CF3 or -OCH3 analogs [2]. This class-level differentiation supports the selection of the -OCF3 containing target compound over -CF3 or -OCH3 alternatives when metabolic stability or membrane penetration is a critical project requirement.

Drug metabolism Pharmacokinetics Physicochemical properties

Synthetic Utility: Regioselective Bromination as a Key Differentiator for Building Block Selection

The target compound's specific substitution pattern (4-bromo, 3-trifluoromethoxy) is not trivial to access. A patented synthetic route (EP1999096A2) achieves regioselective bromination of 2- or 4-trifluoromethoxyaniline to yield 1-bromo-3-trifluoromethoxybenzene intermediates in high yield (>80%) and with minimal polybromination [1]. This contrasts with non-selective methods that produce mixtures of regioisomers, requiring costly separation. The availability of the target compound as a pre-formed building block eliminates the need for this challenging and patent-protected synthetic step. In contrast, the 3-bromo-4-(trifluoromethoxy) isomer may require a different, less efficient synthetic route. Procurement of the correct regioisomer directly saves time and resources in synthetic workflows.

Organic synthesis Building block Regioselectivity

Physicochemical Differentiation: Melting Point and Solubility Implications for Formulation and Handling

The target compound, 4-bromo-3-(trifluoromethoxy)benzenesulfonamide, has a reported melting point of 185-189°C [1]. In contrast, the closely related analog 4-bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 351003-64-0) has a melting point of 304.08°C [2]. This ~115°C difference in melting point indicates significantly different solid-state properties, which impact solubility, crystallinity, and ease of handling. The lower melting point of the target compound suggests it may be more amenable to certain formulation techniques (e.g., hot melt extrusion) or may exhibit higher solubility in organic solvents compared to the higher-melting -CF3 analog. This differentiation is critical for researchers selecting a building block for specific reaction conditions or formulation requirements.

Physicochemical properties Formulation Handling

Recommended Application Scenarios for 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide Based on Differentiated Evidence


Building Block for Synthesis of Regioisomerically Pure Benzenesulfonamide Derivatives

The compound is ideally suited as a starting material for the synthesis of complex benzenesulfonamide analogs where the 4-bromo-3-trifluoromethoxy substitution pattern is a critical design element. The evidence of a patented, regioselective synthetic route for the core intermediate [1] and the lack of alternative, selective methods justify procuring the pre-formed building block. This avoids time-consuming and low-yielding in-house synthesis of the correct regioisomer, mitigating the risk of isomer contamination that could confound downstream biological or material science studies.

Medicinal Chemistry Probe for Investigating -OCF3 Effects on Target Affinity and ADME

In drug discovery programs where the trifluoromethoxy group is being explored to improve metabolic stability or membrane permeability, this compound serves as a valuable probe. Class-level evidence indicates that -OCF3 substitution enhances lipophilicity and metabolic stability relative to -CF3 or -OCH3 analogs [1][2]. While direct target engagement data for this specific compound are lacking, it can be used as a key intermediate to generate focused libraries for SAR studies, allowing researchers to quantify the impact of the -OCF3 group on potency, selectivity, and pharmacokinetic properties in their specific assay systems.

Material Science or Chemical Biology Study Requiring Specific Physicochemical Properties

The compound's significantly lower melting point (~185-189°C) compared to its -CF3 analog (~304°C) makes it a preferred choice for applications where lower processing temperatures are required, such as in certain polymer syntheses, hot melt extrusions, or when higher solubility in organic solvents is desired [1]. Researchers working on novel materials or chemical probes with specific thermal or solubility requirements will find this differentiated physical property advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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